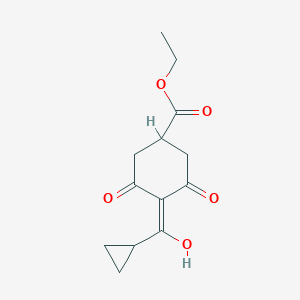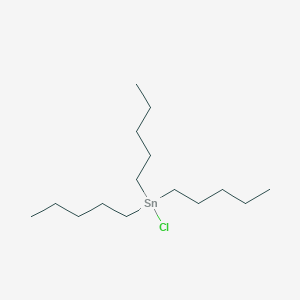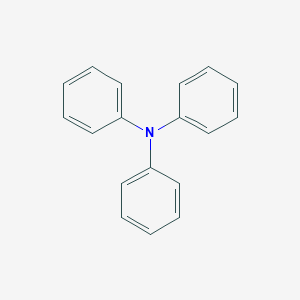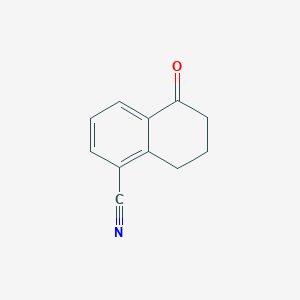
5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile
Vue d'ensemble
Description
5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile, also known as THN, is a chemical compound with potential applications in scientific research. It is a heterocyclic compound that contains both a nitrile group and a carbonyl group. THN is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. In
Applications De Recherche Scientifique
5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs. 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile has also been found to possess antifungal and antibacterial activity, indicating its potential use in the development of new antimicrobial agents.
Mécanisme D'action
The mechanism of action of 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are involved in the inflammatory response and pain sensation, so the inhibition of COX enzymes by 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile could explain its anti-inflammatory and analgesic effects.
Effets Biochimiques Et Physiologiques
5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, it has been found to exhibit antioxidant activity, which could make it useful in the treatment of oxidative stress-related diseases. 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile has also been shown to have a neuroprotective effect, suggesting its potential use in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile has several advantages for use in lab experiments. It is relatively easy to synthesize and is commercially available, making it readily accessible to researchers. However, 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile has some limitations as well. It is a reactive compound that can be difficult to handle, and its stability can be affected by factors such as temperature and pH.
Orientations Futures
There are several potential future directions for research involving 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile. One area of interest is the development of new drugs based on 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile's anti-inflammatory and analgesic properties. Another area of potential research is the investigation of 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile's neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile's mechanism of action and to explore its potential use in the development of new antimicrobial agents.
Propriétés
Numéro CAS |
138764-20-2 |
|---|---|
Nom du produit |
5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile |
Formule moléculaire |
C11H9NO |
Poids moléculaire |
171.19 g/mol |
Nom IUPAC |
5-oxo-7,8-dihydro-6H-naphthalene-1-carbonitrile |
InChI |
InChI=1S/C11H9NO/c12-7-8-3-1-5-10-9(8)4-2-6-11(10)13/h1,3,5H,2,4,6H2 |
Clé InChI |
VIHLGHRPFVEQBU-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=CC=C2C(=O)C1)C#N |
SMILES canonique |
C1CC2=C(C=CC=C2C(=O)C1)C#N |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

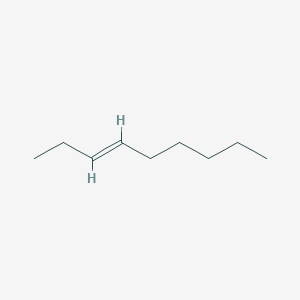
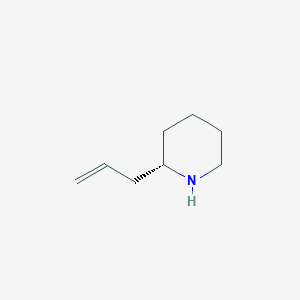
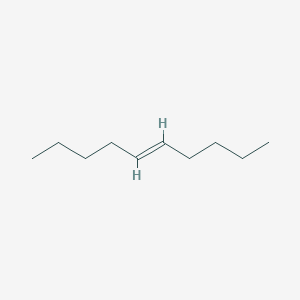
![8-Nitro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B166819.png)
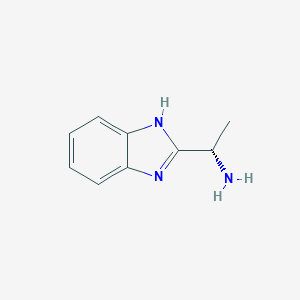
![Ethanone, 1-[2-(1-hydroxy-2-methylpropyl)oxiranyl]-, [S-(R*,S*)]-(9CI)](/img/structure/B166824.png)
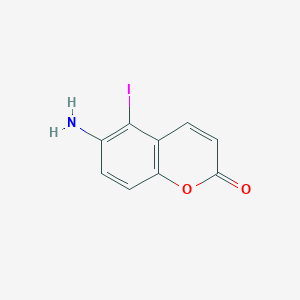
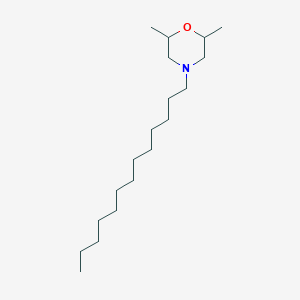
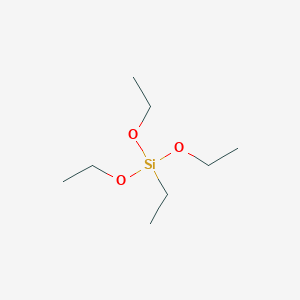
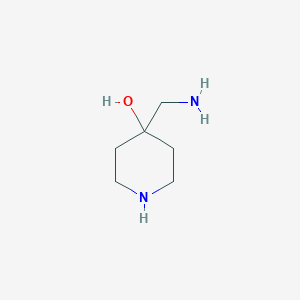
![6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B166840.png)
